![molecular formula C15H15FN2O2 B13503146 Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate](/img/structure/B13503146.png)
Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate is an organic compound that belongs to the class of carbamate esters. This compound is characterized by the presence of a benzyl group, a fluoro-substituted pyridine ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with an amine derivative of 6-fluoro-5-methylpyridine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{NH}_2\text{C}_5\text{H}_3\text{FCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NH}\text{C}_5\text{H}_3\text{FCH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluoro-substituted pyridine ring can enhance binding affinity and specificity for certain biological targets, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the fluoro-substituted pyridine ring.
6-Fluoro-5-methylpyridin-3-yl carbamate: Similar structure but lacks the benzyl group.
Uniqueness
Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate is unique due to the combination of its benzyl group, fluoro-substituted pyridine ring, and carbamate functional group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H15FN2O2 |
|---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H15FN2O2/c1-11-7-13(8-17-14(11)16)9-18-15(19)20-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19) |
InChI Key |
UCKDCPAVDKBSPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride](/img/structure/B13503068.png)
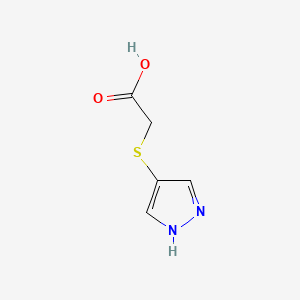
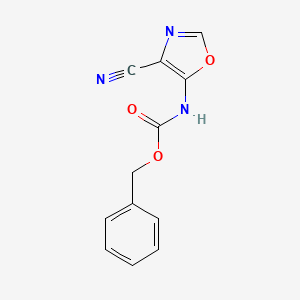
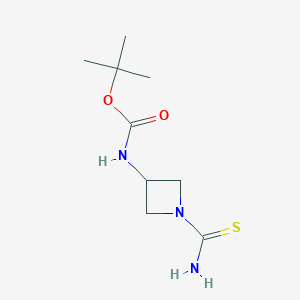
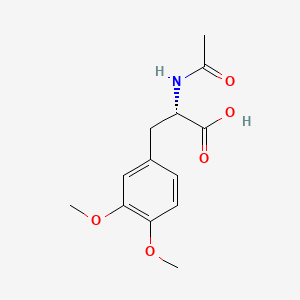
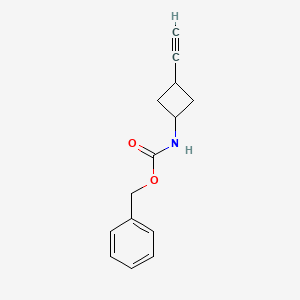
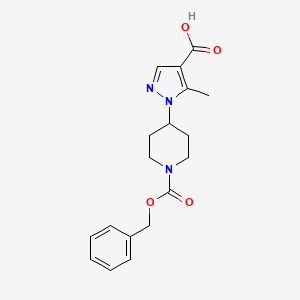
![2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid](/img/structure/B13503107.png)
![5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
![3-Methyl-4-[(propan-2-yl)amino]benzoic acid](/img/structure/B13503114.png)
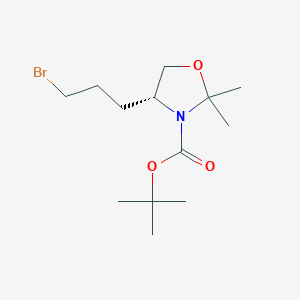
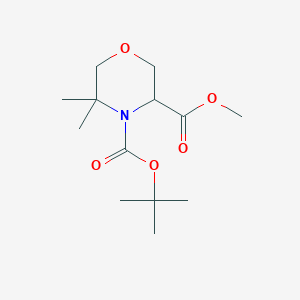
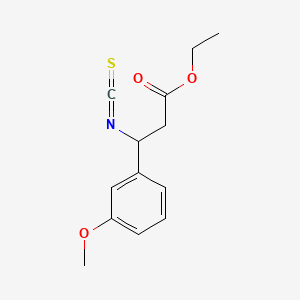
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)
